Rpr 106541

Asthma Airway inflammation Eosinophil infiltration

RPR 106541 (CAS 159001-35-1) is a synthetic 17-thiosteroid glucocorticoid receptor (GR) agonist developed as an airway-selective anti-inflammatory agent for the treatment of asthma. The compound belongs to a novel structural class of anti-inflammatory 17β-thioalkyl-16α,17α-ketal and -acetal androstanes, distinguished from conventional 21-carbon corticosteroids by the incorporation of a sulfur-containing substitution at the 17β-position.

Molecular Formula C24H34F2O4S
Molecular Weight 456.6 g/mol
CAS No. 159001-35-1
Cat. No. B1680032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRpr 106541
CAS159001-35-1
Synonyms16,17-butylidenedioxy-6,9-difluoro-11-hydroxy-17-(methylthio)androst-4-en-3-one
RPR 106541
RPR-106541
Molecular FormulaC24H34F2O4S
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCCCC1OC2CC3C4CC(C5=CC(=O)CCC5(C4(C(CC3(C2(O1)SC)C)O)F)C)F
InChIInChI=1S/C24H34F2O4S/c1-5-6-20-29-19-11-14-15-10-17(25)16-9-13(27)7-8-21(16,2)23(15,26)18(28)12-22(14,3)24(19,30-20)31-4/h9,14-15,17-20,28H,5-8,10-12H2,1-4H3/t14-,15-,17-,18-,19+,20+,21-,22-,23-,24-/m0/s1
InChIKeyQGBIFMJAQARMNQ-QISPFCDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RPR 106541 CAS 159001-35-1: A 17-Thiosteroid Airway-Selective Glucocorticoid for Asthma Research


RPR 106541 (CAS 159001-35-1) is a synthetic 17-thiosteroid glucocorticoid receptor (GR) agonist developed as an airway-selective anti-inflammatory agent for the treatment of asthma [1]. The compound belongs to a novel structural class of anti-inflammatory 17β-thioalkyl-16α,17α-ketal and -acetal androstanes, distinguished from conventional 21-carbon corticosteroids by the incorporation of a sulfur-containing substitution at the 17β-position [2]. RPR 106541 was advanced through preclinical development by Aventis Pharma (originator) and reached Phase 2 clinical evaluation before being discontinued [3].

Why Budesonide or Fluticasone Propionate Cannot Substitute for RPR 106541 in Airway Inflammation Models


Inhaled corticosteroids (ICS) such as budesonide and fluticasone propionate are established therapies for asthma, yet they exhibit significant inter-compound differences in topical airway potency, dose-response characteristics, and gene expression modulation [1]. Direct comparative studies in the antigen-challenged Brown Norway rat model reveal that RPR 106541, budesonide, and fluticasone propionate produce divergent inhibitory effects on eosinophil influx, CD4+ T lymphocyte accumulation, and Th2 cytokine mRNA expression even when administered at identical doses [1]. These findings demonstrate that substitution among glucocorticoid agents without empirical validation of target engagement and functional outcomes in the specific model system is not scientifically justified.

RPR 106541 Comparative Potency Evidence: Quantitative Differentiation from Budesonide and Fluticasone Propionate


RPR 106541 Exhibits 7-Fold Greater Airway Anti-Inflammatory Potency Than Budesonide in Rat Allergic Inflammation Model

In a Brown Norway rat model of antigen-induced allergic airway inflammation, RPR 106541 demonstrated approximately 7-fold greater topical anti-inflammatory potency than budesonide based on dose-response analysis of eosinophil and neutrophil influx inhibition into the airway lumen [1].

Asthma Airway inflammation Eosinophil infiltration

RPR 106541 Achieves 4-Fold Superior Airway Potency Over Fluticasone Propionate in Allergic Airway Inflammation Model

In the same Brown Norway rat model of antigen-induced airway inflammation, RPR 106541 exhibited approximately 4-fold greater topical anti-inflammatory potency than fluticasone propionate based on comparative dose-response evaluation of inflammatory cell influx inhibition [1].

Asthma Glucocorticoid Fluticasone propionate

RPR 106541 and Fluticasone Propionate Suppress CD4+ T Cell Accumulation by 100%, While Budesonide Shows No Significant Effect at Equal Dose

At a single dose of 300 μg kg⁻¹ administered intratracheally, RPR 106541 caused a significant (P<0.01) 100% inhibition of CD4+ T lymphocyte accumulation in lung tissue. Fluticasone propionate produced identical 100% inhibition (P<0.01) at the same dose, whereas budesonide (300 μg kg⁻¹) had no statistically significant effect on CD4+ T cell accumulation [1].

CD4+ T lymphocytes Airway inflammation Budesonide

RPR 106541 Selectively Inhibits IL-4 and IL-5 mRNA Expression, Differentiating from Budesonide in Cytokine Gene Modulation

At a single dose of 300 μg kg⁻¹, RPR 106541 and fluticasone propionate significantly (P<0.05) inhibited the expression of IL-4 mRNA within lung tissue, while budesonide (300 μg kg⁻¹) had no significant effect. RPR 106541 (300 μg kg⁻¹) also significantly (P<0.05) inhibited IL-5 mRNA expression [1].

Interleukin-4 Interleukin-5 Th2 cytokines

RPR 106541 Serves as an Improved CYP3A4 Probe Substrate Due to Structural Constraints on Enzyme Binding

The structure of RPR 106541 imposes specific constraints on cytochrome P450 3A4 (CYP3A4) enzyme binding and activity, representing an improved CYP3A4 active site probe substrate. The compound undergoes CYP3A4-dependent sulfoxidation with a high reaction rate, and oxidative metabolism at the electronically favored 6β-position is blocked, providing advantages over other substrates for structure/function analysis of CYP3A4 [1]. In site-directed mutagenesis studies, specific CYP3A4 mutations (A305V, F304A in SRS-4) reduced R-diastereomer sulfoxide formation by 83% and 64%, respectively, while L210A in SRS-2 produced the most dramatic change in sulfoxide stereoselectivity ratios [1].

CYP3A4 Cytochrome P450 Drug metabolism

RPR 106541 Optimal Use Cases in Asthma and Drug Metabolism Research


Preclinical Asthma Research Requiring Maximal Topical Airway Anti-Inflammatory Potency

Based on the 7-fold and 4-fold potency advantages over budesonide and fluticasone propionate, respectively, in the Brown Norway rat model [1], RPR 106541 is optimally suited for preclinical asthma studies requiring robust, dose-sparing suppression of antigen-induced eosinophil and neutrophil influx into the airway lumen. The compound's high topical potency enables experimental designs with lower administered doses while maintaining significant (P<0.01) inhibition of inflammatory cell recruitment.

Mechanistic Studies of CD4+ T Lymphocyte-Driven Airway Inflammation

RPR 106541 achieves 100% inhibition of CD4+ T lymphocyte accumulation in lung tissue at 300 μg kg⁻¹, in contrast to budesonide which exhibits no significant effect at the identical dose [1]. This differential functional profile makes RPR 106541 the preferred tool compound for mechanistic investigations into T cell-mediated airway inflammation where budesonide would be an inappropriate comparator or control.

Th2 Cytokine Pathway Analysis (IL-4 and IL-5 mRNA Expression Studies)

RPR 106541 significantly inhibits both IL-4 mRNA (P<0.05) and IL-5 mRNA (P<0.05) expression in lung tissue following antigen challenge, whereas budesonide fails to significantly affect IL-4 mRNA at the same 300 μg kg⁻¹ dose [1]. For research programs investigating Th2 cytokine biology, IL-4/IL-5-dependent eosinophilia, or the molecular pharmacology of glucocorticoid-mediated gene repression, RPR 106541 provides a differentiated experimental agent distinct from budesonide.

CYP3A4 Active Site Mapping and Substrate Recognition Site Mutagenesis Studies

RPR 106541's structural features—high-rate CYP3A4-dependent sulfoxidation, blocked 6β-position metabolism, and stereoselective sulfoxide formation—make it an improved CYP3A4 probe substrate [2]. The compound's metabolism is sensitive to specific mutations in CYP3A4 substrate recognition sites, with A305V reducing R-diastereomer formation by 83%, F304A by 64%, and A370V by 52% [2]. Laboratories engaged in cytochrome P450 structure/function analysis can leverage RPR 106541 as a discriminatory tool for mapping active site geometry and substrate binding determinants.

Quote Request

Request a Quote for Rpr 106541

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.